molecular formula C15H12Cl2N2O2S B2787754 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-63-3

1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B2787754
M. Wt: 355.23
InChI Key: LTXPDHYZMJPJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, commonly known as DBIM, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has been synthesized using different methods and has been found to possess several biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves the reaction of 2,4-dichlorobenzylamine with methylsulfonyl chloride to form 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)benzene. This intermediate is then reacted with o-phenylenediamine to yield the final product, 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole.

Starting Materials
2,4-dichlorobenzylamine, methylsulfonyl chloride, o-phenylenediamine

Reaction
Step 1: 2,4-dichlorobenzylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)benzene., Step 2: The intermediate 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)benzene is then reacted with o-phenylenediamine in the presence of a catalyst such as palladium on carbon to yield the final product, 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole.

Mechanism Of Action

The mechanism of action of DBIM is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes and proteins in the body. DBIM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DBIM has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

Biochemical And Physiological Effects

DBIM has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. DBIM has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DBIM has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DBIM has been found to possess anti-bacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

DBIM has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, DBIM has been found to be relatively stable and can be stored for long periods of time. However, one limitation is that the mechanism of action of DBIM is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, DBIM has been found to be cytotoxic at high concentrations, which limits its use in certain experiments.

Future Directions

There are several potential future directions for the research on DBIM. One direction is to further investigate its potential use as an anti-cancer agent, as it has been shown to possess activity against various cancer cell lines. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has been shown to possess activity against inflammatory mediators. Additionally, future research could investigate its potential use as a treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase. Finally, future research could investigate the development of new antibiotics based on the anti-bacterial properties of DBIM.

Scientific Research Applications

DBIM has been extensively researched for its potential use in various scientific applications, including its use as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. DBIM has also been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-22(20,21)15-18-13-4-2-3-5-14(13)19(15)9-10-6-7-11(16)8-12(10)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXPDHYZMJPJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

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